molecular formula C15H11ClN2O B3394533 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one CAS No. 3022-68-2

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one

Cat. No.: B3394533
CAS No.: 3022-68-2
M. Wt: 270.71 g/mol
InChI Key: DXAIBZTWPCDCFJ-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is structurally characterized by a benzodiazepine core with a 2-chlorophenyl substituent, which contributes to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one typically involves the condensation of o-chlorobenzoyl chloride with o-phenylenediamine, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the benzodiazepine ring. The process can be summarized as follows:

    Condensation: o-Chlorobenzoyl chloride reacts with o-phenylenediamine in the presence of a catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine ring.

Industrial Production Methods

In industrial settings, the production of 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel activity and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its 2-chlorophenyl substituent differentiates it from other benzodiazepines, influencing its receptor binding affinity and metabolic pathways.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)15-11-6-2-4-8-13(11)18-14(19)9-17-15/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAIBZTWPCDCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
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Reactant of Route 5
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one
Reactant of Route 6
1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one

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